![molecular formula C20H19NO4 B5978147 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid](/img/structure/B5978147.png)
2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid, also known as DMQX, is a chemical compound that has gained significant attention in the field of neuroscience research. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor that plays a crucial role in the transmission of nerve signals in the brain.
Mechanism of Action
2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA subtype of these receptors. By binding to the receptor and blocking its activation, 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid inhibits the transmission of nerve signals in the brain, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of synaptic transmission, the suppression of long-term potentiation, and the reduction of excitotoxicity. In addition, 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to have neuroprotective effects, particularly in the context of ischemia and other forms of brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid in lab experiments is its high potency and specificity for the AMPA subtype of ionotropic glutamate receptors. This makes it a valuable tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid is that it can also affect other types of glutamate receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research involving 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid. One area of interest is the development of more selective and potent AMPA receptor antagonists, which could provide more precise tools for investigating the role of these receptors in brain function. Another area of interest is the investigation of the potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid and related compounds for the treatment of neurological disorders, particularly those involving glutamate-mediated excitotoxicity. Finally, there is also potential for the development of new imaging techniques using 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid and related compounds to visualize AMPA receptor distribution and activity in the brain.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid involves several steps, including the reaction of 2-bromo-3,4-dimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting product with 2,3-dimethyl-1,4-naphthoquinone. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid has been widely used in neuroscience research as a tool to study the role of ionotropic glutamate receptors in brain function. Specifically, 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid has been used to investigate the role of these receptors in synaptic plasticity, learning, and memory. In addition, 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid has been used to study the mechanisms underlying various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-11-5-7-14-15(20(22)23)10-16(21-19(14)12(11)2)13-6-8-17(24-3)18(9-13)25-4/h5-10H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUGUHNJRYQLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.